molecular formula C11H8ClNO3 B1360892 Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate CAS No. 948573-54-4

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate

Cat. No.: B1360892
CAS No.: 948573-54-4
M. Wt: 237.64 g/mol
InChI Key: UERUOGNUVCRUFR-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structures

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate, a derivative of quinoline, has been extensively studied for its synthesis and molecular structures. For example, thermal decarbonylation of related compounds led to the formation of methyl 4-oxo-1,4-dihydroquinoline derivatives. These compounds have been structurally characterized through techniques such as X-ray diffraction, revealing no hydrogen bonds in their crystal structures and indicating potential hydrogen bonding in concentrated solutions (Boteva et al., 2014).

Anticancer Research

One of the prominent areas of research involving methyl 8-chloro-4-oxo-1,4-dihydroquinoline derivatives is in anticancer activities. Studies have synthesized new derivatives and tested them for their anticancer effects, particularly against breast cancer cell lines. These studies utilize various spectroscopic and analytical techniques to validate the structure of the synthesized organic compounds and their potential anticancer properties (Gaber et al., 2021).

Antibacterial Applications

Research on methyl 8-chloro-4-oxo-1,4-dihydroquinoline derivatives also includes exploring their antibacterial potential. Several studies have synthesized and tested substituted 4-oxoquinoline derivatives for their antibacterial activity against both gram-positive and gram-negative bacteria. These compounds have shown promising results in combating various bacterial strains, indicating their potential as antibacterial agents (Miyamoto et al., 1990).

Antihypoxic Activity

Another area of interest is the antihypoxic activity of methyl 8-chloro-4-oxo-1,4-dihydroquinoline derivatives. Studies have focused on synthesizing new derivatives and testing them for antihypoxic actions. These compounds have been found to exhibit significant antihypoxic effects and are considered potential candidates for further pharmacological testing as antioxidants (Ukrainets et al., 2014).

Biochemical Analysis

Biochemical Properties

Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Toxicity studies have shown that high doses of this compound can lead to organ damage and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites within the cell. For instance, this compound may inhibit enzymes involved in the synthesis or degradation of key metabolites, thereby altering their concentrations and affecting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound within different cellular compartments. The distribution of this compound can influence its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Properties

IUPAC Name

methyl 8-chloro-4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERUOGNUVCRUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=O)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647425
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948573-54-4
Record name Methyl 8-chloro-4-oxo-1,4-dihydroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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